molecular formula C15H13ClFN3O B2860994 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 923723-55-1

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Cat. No. B2860994
CAS RN: 923723-55-1
M. Wt: 305.74
InChI Key: OSFNPMVTACBBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a chemical compound with the molecular formula C15H13ClFN3O . It is used for proteomics research .

Scientific Research Applications

Radiosynthesis and Herbicide Studies

The compound "2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide" shares structural similarities with chloroacetanilide herbicides, which have been the subject of scientific research for their synthesis and applications. For example, a study detailed the radiosynthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148, which are required for studies on their metabolism and mode of action. The radiolabeled acetochlor was obtained through reductive dehalogenation, highlighting a method for producing high specific activity compounds for further biological studies (Latli & Casida, 1995).

Thrombin Inhibition

Another area of research involving structurally related compounds focuses on their potential as thrombin inhibitors. A study introduced 2-(2-chloro-6-fluorophenyl)acetamides with specific substituents, demonstrating potent inhibition of thrombin, a key enzyme in blood coagulation. These compounds, including those with a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, showed significant thrombin inhibition, suggesting their potential in developing anticoagulant therapies (Lee et al., 2007).

PET Imaging Ligands

In the field of positron emission tomography (PET) imaging, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, structurally similar to the compound , have been synthesized for imaging the translocator protein (18 kDa). A notable compound, DPA-714, designed with a fluorine atom for fluorine-18 labeling, was synthesized and used as a selective radioligand. This research illustrates the application of such compounds in developing imaging agents for neurological and inflammatory conditions (Dollé et al., 2008).

Antimicrobial Activity

Compounds incorporating the antipyrine moiety, related to the chemical structure , have been explored for their antimicrobial properties. A study synthesized various heterocycles, including coumarin, pyridine, and pyrrole derivatives, from a key intermediate compound, showing potential as antimicrobial agents. This highlights the versatility of such compounds in medicinal chemistry and their potential applications in developing new antimicrobial therapies (Bondock et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s used in proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-11(17)4-6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFNPMVTACBBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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